4-Phenyl-1-butyne, also known as phenylethyne, is an organic molecule with the chemical formula C10H10. It is a colorless liquid with a boiling point of 189-190 °C and a density of 0.926 g/mL at 25 °C [, ].
This compound can be synthesized in various ways, including through the Sonogashira reaction, which involves coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst []. Asymmetric synthesis methods have also been developed for 4-phenyl-1-butyne, allowing for the production of enantiopure forms of the molecule, which are valuable for certain research applications [].
4-Phenyl-1-butyne serves primarily as a building block in organic synthesis for the preparation of more complex molecules. Its unique chemical structure, containing both a phenyl group and a terminal alkyne, makes it a versatile intermediate for various reactions. Here are some specific examples:
4-Phenyl-1-butyne is an organic compound with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol. It is classified as an alkyne due to the presence of a carbon-carbon triple bond. This compound appears as a colorless to light orange or yellow clear liquid and has a boiling point of approximately 190 °C and a flash point of 66 °C . It is not miscible in water, making it suitable for various organic reactions where aqueous solubility is not desired .
4-Phenyl-1-butyne is also known by several synonyms, including phenethylacetylene and 3-butynylbenzene, highlighting its structural characteristics and functional groups . Its structure consists of a phenyl group attached to a butyne chain, which contributes to its reactivity and utility in synthetic chemistry.
4-Phenyl-1-butyne can be synthesized through various methods:
These synthesis routes highlight the versatility and importance of 4-Phenyl-1-butyne in organic synthesis.
4-Phenyl-1-butyne serves as an important intermediate in chemical research and synthesis. Its applications include:
Research on the interaction studies involving 4-Phenyl-1-butyne primarily focuses on its reactivity with other chemical species rather than direct biological interactions. For example, studies have shown that it can react with various electrophiles, leading to the formation of new compounds that may exhibit interesting properties or activities .
Several compounds share structural similarities with 4-Phenyl-1-butyne. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenethylacetylene | C₉H₈ | Lacks one carbon compared to 4-Phenyl-1-butyne |
3-Hexynylbenzene | C₁₃H₁₈ | Longer aliphatic chain; different boiling point |
1-Pentyne | C₅H₈ | Simpler structure; no phenyl group |
3-Octyn | C₈H₁₄ | Contains longer carbon chain; different reactivity |
What sets 4-Phenyl-1-butyne apart from these similar compounds is its specific arrangement of functional groups that allows it to engage in unique
Irritant